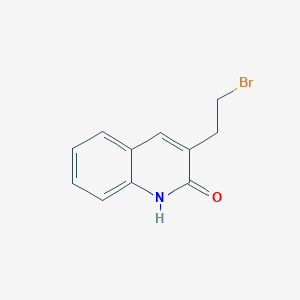![molecular formula C15H25NO5 B13692606 O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[222]octane-3-carboxylate is a complex organic compound with a bicyclic structure It is a derivative of the azabicyclo[222]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ester or Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
科学的研究の応用
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane scaffold is known to interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the azabicyclo[2.2.2]octane scaffold and are known for their biological activity.
Quinuclidine Derivatives: These compounds also feature a bicyclic structure and are used in various chemical and medicinal applications.
The uniqueness of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)

![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)



![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)
![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)



